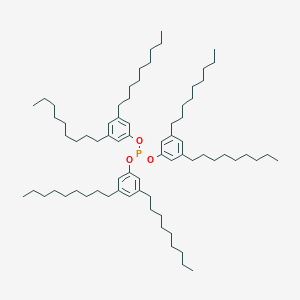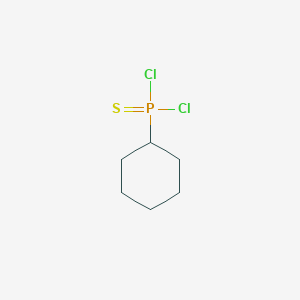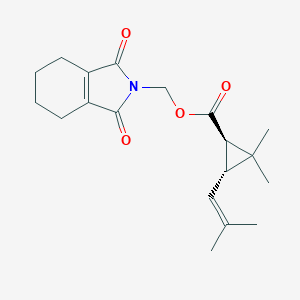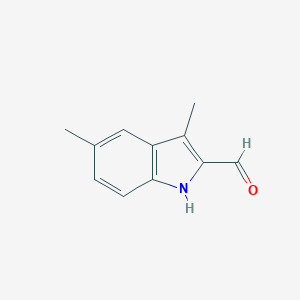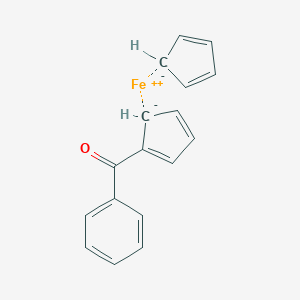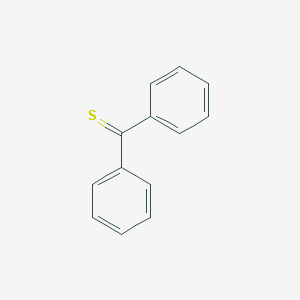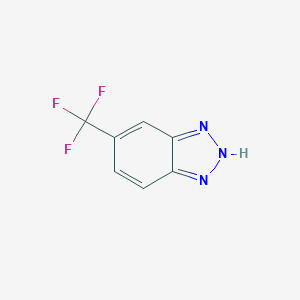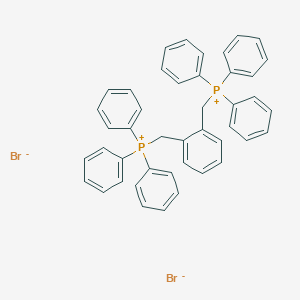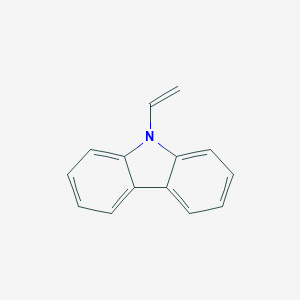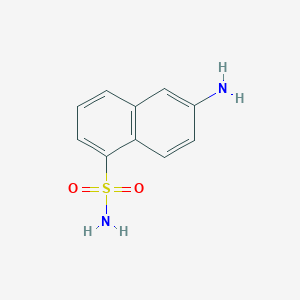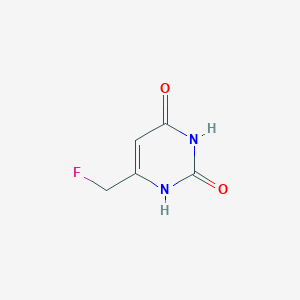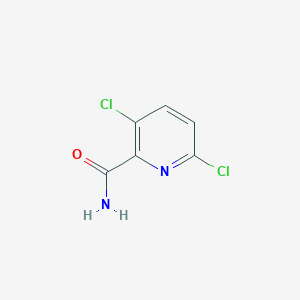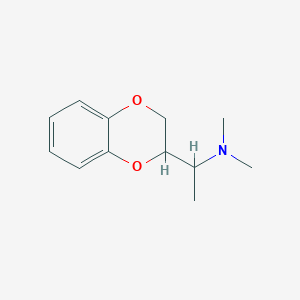
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDA or Tenamfetamine. This compound belongs to the amphetamine class of drugs and has been used as a stimulant and entactogen. MDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug.
Mécanisme D'action
MDA acts primarily as a releasing agent for monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. MDA enters the brain and binds to transporters that are responsible for removing these neurotransmitters from the synaptic cleft. By binding to these transporters, MDA prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the characteristic effects of MDA, including increased mood, sociability, and empathy.
Effets Biochimiques Et Physiologiques
MDA has a number of biochemical and physiological effects on the body. In addition to its effects on neurotransmitter release, MDA has been shown to increase heart rate, blood pressure, and body temperature. MDA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses. MDA has been shown to have neurotoxic effects on serotonin-producing neurons in the brain, which can lead to long-term changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MDA has a number of advantages and limitations for use in lab experiments. One advantage is that MDA is relatively easy to synthesize and can be obtained in pure form. MDA has also been shown to have a number of interesting effects on the brain and behavior, which makes it a useful tool for studying the neurochemistry of addiction and other disorders. However, MDA has a number of limitations as well. MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. MDA is also highly toxic and can be dangerous if not handled properly.
Orientations Futures
There are a number of future directions for research on MDA. One area of interest is the long-term effects of MDA on the brain and behavior. Research has shown that MDA can have neurotoxic effects on serotonin-producing neurons, but it is unclear how these changes in the brain translate into changes in behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as MDA, but with fewer side effects and less potential for abuse. Finally, there is a need for more research on the use of MDA as a tool for studying addiction and other disorders. By better understanding the mechanisms of action of MDA, researchers may be able to develop more effective treatments for these conditions.
Méthodes De Synthèse
MDA can be synthesized through a few different methods, but the most common method is the Leuckart-Wallach reaction. This involves the reaction of safrole with hydroiodic acid and red phosphorus to form 1-(1,3-benzodioxol-5-yl)-2-propanone. This intermediate is then reduced with aluminum amalgam and hydrochloric acid to produce MDA.
Applications De Recherche Scientifique
MDA has been used in a variety of scientific research studies, including studies on neurochemistry, pharmacology, and toxicology. MDA has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of euphoria, empathy, and sociability. MDA has also been used in studies on the effects of amphetamines on the immune system, as well as studies on the role of amphetamines in the development of addiction.
Propriétés
Numéro CAS |
1457-19-8 |
|---|---|
Nom du produit |
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
KMGDYWOLQIXFAK-UHFFFAOYSA-N |
SMILES |
CC(C1COC2=CC=CC=C2O1)N(C)C |
SMILES canonique |
CN(C)CCC1COC2=CC=CC=C2O1 |
Synonymes |
N,N,α-Trimethyl-1,4-benzodioxane-2-methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



